An In-depth Technical Guide to the Synthesis and Characterization of 18-Methoxycoronaridine (18-MC)
An In-depth Technical Guide to the Synthesis and Characterization of 18-Methoxycoronaridine (18-MC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
18-Methoxycoronaridine (18-MC), a synthetic analog of the naturally occurring iboga alkaloid, coronaridine, has emerged as a promising therapeutic candidate for the treatment of substance use disorders.[1] Developed as a safer alternative to ibogaine, 18-MC retains anti-addictive properties while mitigating the hallucinogenic and cardiotoxic side effects associated with its parent compound.[2] Its primary mechanism of action is the antagonism of the α3β4 nicotinic acetylcholine receptor (nAChR), which is densely expressed in key brain regions involved in reward and addiction, such as the medial habenula and the interpeduncular nucleus.[3][4] By blocking these receptors, 18-MC modulates the mesolimbic dopamine pathway, a critical circuit in the neurobiology of addiction.[1][4] Preclinical studies have consistently demonstrated the efficacy of 18-MC in reducing the self-administration of a wide range of addictive substances, including opioids, stimulants, nicotine, and alcohol, in animal models.[1][5] This technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological properties of 18-methoxycoronaridine.
Chemical Synthesis
The synthesis of enantiomerically pure (+)-18-methoxycoronaridine is most commonly achieved through the chemical resolution of a racemic mixture.[3][6] This process involves the formation of diastereomeric sulfonamides by reacting the racemic free base with a chiral resolving agent, followed by chromatographic separation and subsequent removal of the chiral auxiliary.[3] An alternative approach involves an enantioselective total synthesis utilizing chiral auxiliaries.[6]
Experimental Protocol: Chemical Resolution of (±)-18-Methoxycoronaridine
This protocol is adapted from the procedure for the chemical resolution of racemic 18-MC.
Step 1: Formation of Diastereomeric Sulfonamides
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To a solution of racemic (±)-18-methoxycoronaridine in anhydrous tetrahydrofuran (THF) at room temperature, add potassium hexamethyldisilazane (KHMDS) to deprotonate the indole nitrogen.
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After stirring for a designated period, cool the reaction mixture to 4°C.
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Add a solution of (S)-(+)-camphorsulfonyl chloride in THF.
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Allow the reaction to warm to room temperature and continue stirring until completion, monitoring the progress by thin-layer chromatography (TLC).
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Step 2: Chromatographic Separation of Diastereomers
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Extract the crude mixture with an appropriate organic solvent.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purify the resulting crude mixture of diastereomeric sulfonamides using flash column chromatography on silica gel.
Step 3: Hydrolysis to Enantiomerically Pure (+)-18-Methoxycoronaridine
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To a solution of the isolated (+)-diastereomer in methanol at room temperature, add a solution of potassium hydroxide (KOH).
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Stir the reaction mixture until the cleavage of the sulfonamide is complete, as monitored by TLC.
-
Neutralize the reaction mixture with 1 M hydrochloric acid (HCl) in diethyl ether.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (+)-18-methoxycoronaridine.
Caption: Chemical resolution of racemic 18-MC.
Characterization
The structural confirmation and purity of 18-methoxycoronaridine are established using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Spectroscopic Data
Table 1: Spectroscopic Data for an 18-Methoxycoronaridine Congener [7]
| Technique | Data |
| IR (NaCl, neat) νmax (cm-1) | 3447, 2974, 2935, 2880, 2246, 1691, 1540, 1482, 1456, 1400, 1366, 1312, 1250, 1222, 1159, 1094, 1056, 945, 922, 880, 773, 733, 646 |
| ¹H NMR (CDCl₃) δ (ppm) | 1.45-1.74 (m, 18 H), 2.83 (s, 3 H), 3.24 (br s, 1.5 H), 3.46 (br s, 0.5 H), 3.83-3.88 (m, 2 H), 3.92-3.98 (m, 2 H), 4.78-4.79 (d, J = 4 Hz, 1 H) |
| ¹³C NMR (CDCl₃) δ (ppm) | 24.92, 25.4, 26.6, 27.2, 28.3, 31.0, 33.8, 38.0, 38.9, 46.1, 47.3, 62.1, 62.6, 64.8, 79.1, 106.3, 155.7 |
| MS (CI, isobutane, 100 eV) m/z (rel intensity) | 304 (M + 1+, 13), 260 (6), 242 (100), 204 (4), 198 (8), 186 (37), 158 (3), 142 (92) |
Experimental Protocol: Mass Spectrometry for Metabolite Identification
This protocol outlines the general procedure for identifying metabolites of 18-MC using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
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Sample Preparation: Incubate 18-MC with human liver microsomes in the presence of NADPH.
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Chromatographic Separation: Separate the metabolites using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Mass Spectrometric Detection: Detect the parent compound and its metabolites using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
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Data Analysis: Identify metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. The primary metabolite of 18-MC is 18-hydroxycoronaridine (18-HC), formed via O-demethylation, a reaction predominantly catalyzed by the CYP2C19 enzyme.[8][9]
Pharmacological Profile
Mechanism of Action
18-MC acts as a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor.[10][11] These receptors are ligand-gated ion channels that are highly expressed in the medial habenula and interpeduncular nucleus, brain regions that constitute the habenulo-interpeduncular pathway.[10][11] This pathway plays a crucial role in modulating the mesolimbic dopamine system, which is central to the rewarding effects of drugs of abuse.[1] By blocking α3β4 nAChRs, 18-MC is thought to attenuate the reinforcing properties of addictive substances.[1]
Receptor Binding Affinity
18-MC exhibits a higher affinity for the α3β4 nAChR compared to other nicotinic receptor subtypes and other neurotransmitter receptors.[10][12] This selectivity contributes to its favorable safety profile compared to the less selective ibogaine.[2][10]
Table 2: Receptor Binding Affinities (Ki) of (+)-18-Methoxycoronaridine [6][10]
| Receptor Target | Ligand | Tissue/System | Ki (µM) |
| Nicotinic Acetylcholine Receptor (α3β4) | [³H]Epibatidine | HEK cells expressing human α3β4 nAChRs | ~0.75 |
| Mu (µ) Opioid Receptor | [³H]DAMGO | Rat brain membranes | Modest affinity |
| Kappa (κ) Opioid Receptor | [³H]U69,593 | Rat brain membranes | Modest affinity |
| Delta (δ) Opioid Receptor | [³H]DPDPE | Rat brain membranes | Low affinity |
| NMDA Receptor | [³H]MK-801 | Rat cortical membranes | Significantly reduced affinity compared to ibogaine |
| Sigma-2 (σ₂) Receptor | [³H]DTG | Rat liver membranes | Significantly reduced affinity compared to ibogaine |
Functional Activity
The antagonist activity of 18-MC at the α3β4 nAChR has been confirmed using electrophysiological techniques.
Table 3: Functional Activity (IC50) of (+)-18-Methoxycoronaridine [3]
| Assay Type | Receptor/Channel | System | Value (µM) | Parameter |
| Whole-cell patch clamp | α3β4 Nicotinic Acetylcholine Receptor | HEK cells expressing human α3β4 nAChRs | 0.75 | IC50 |
Preclinical Efficacy
The anti-addictive potential of 18-MC has been extensively evaluated in animal models of addiction, primarily through drug self-administration paradigms.
Reduction in Drug Self-Administration
Preclinical studies have consistently shown that 18-MC dose-dependently reduces the self-administration of various drugs of abuse in rats.
Table 4: Effects of (+)-18-MC on Drug Self-Administration in Rats [6][8][13]
| Substance | Dosage | Effect on Self-Administration |
| Morphine | 40 mg/kg, i.p. | Significant decrease |
| Cocaine | 40 mg/kg, i.p. | Significant decrease |
| Methamphetamine | 1-40 mg/kg, i.p. | Dose-dependent decrease |
| Nicotine | 1-40 mg/kg, i.p. | Dose-dependent decrease |
| Alcohol | 10, 20, 40 mg/kg, p.o. | Dose-dependent decrease |
Experimental Protocol: Intravenous Nicotine Self-Administration
This protocol describes a typical intravenous self-administration study to evaluate the effects of 18-MC on nicotine-taking behavior in rats.
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are used.
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Surgical Preparation: Rats are surgically implanted with an intravenous catheter in the jugular vein.
-
Operant Conditioning: Rats are trained in operant conditioning chambers where pressing an "active" lever results in an intravenous infusion of nicotine. Pressing an "inactive" lever has no consequence.
-
Drug Administration: Once a stable baseline of nicotine self-administration is established, rats are pre-treated with various doses of (+)-18-Methoxycoronaridine or a vehicle before the self-administration sessions.
-
Data Collection: The number of nicotine infusions earned (active lever presses) and the number of inactive lever presses are recorded.
-
Data Analysis: The effect of 18-MC on nicotine self-administration is determined by comparing the number of infusions earned after drug treatment to the baseline levels.
Caption: Preclinical experimental workflow for efficacy testing.
Signaling Pathways
The antagonism of α3β4 nAChRs by 18-MC in the habenulo-interpeduncular pathway is believed to indirectly modulate the mesolimbic dopamine system. Activation of nAChRs, which are ligand-gated ion channels, typically leads to an influx of cations, including Na⁺ and Ca²⁺, resulting in membrane depolarization.[14] The influx of Ca²⁺ can trigger various downstream signaling cascades. By blocking this initial step, 18-MC prevents the subsequent signaling events that contribute to the reinforcing effects of addictive drugs.
Caption: Proposed signaling pathway of 18-MC action.
Conclusion
(+)-18-Methoxycoronaridine represents a significant advancement in the development of pharmacotherapies for substance use disorders. Its selective antagonism of α3β4 nicotinic acetylcholine receptors provides a targeted mechanism of action that effectively reduces drug-seeking and drug-taking behavior in preclinical models.[1][10] Crucially, it achieves this while avoiding the adverse psychoactive and cardiotoxic effects associated with its parent compound, ibogaine.[2] The comprehensive data on its synthesis, characterization, and preclinical efficacy strongly support its continued development as a novel treatment for a wide range of addictions. Further research will be crucial to fully elucidate its clinical potential in human populations.
References
- 1. preprints.org [preprints.org]
- 2. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. benchchem.com [benchchem.com]
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- 6. benchchem.com [benchchem.com]
- 7. designer-drug.com [designer-drug.com]
- 8. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 18-methoxycoronaridine congeners. Potential antiaddiction agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. α3β4∗ Nicotinic Acetylcholine Receptors Strongly Modulate the Excitability of VIP Neurons in the Mouse Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
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